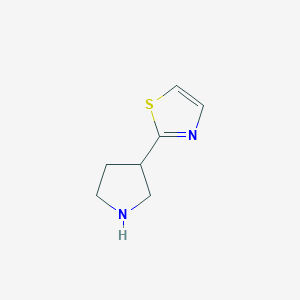

2-(Pyrrolidin-3-yl)thiazole

Description

Properties

IUPAC Name |

2-pyrrolidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKESXMXWTJZWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716894 | |

| Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-89-0 | |

| Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-halo ketones under basic conditions, leading to the formation of the thiazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving cyclization of amines with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. These methods involve the use of automated reactors that allow precise control over reaction conditions such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation under controlled conditions:

Mechanistic Insight :

-

Sulfur oxidation proceeds through electrophilic attack, forming sulfoxides (S=O) or sulfones (O=S=O) depending on reagent strength.

-

Computational studies (B3LYP/cc-pVTZ) indicate that electron-withdrawing groups on the thiazole enhance oxidation rates .

Reduction Reactions

The thiazole ring can be reduced to form dihydrothiazole or open-chain thioamides:

Mechanistic Insight :

-

Reduction of the thiazole ring follows a stepwise pathway, with protonation at nitrogen preceding hydride transfer.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole C-2 and C-5 positions:

Electrophilic Substitution

Nucleophilic Substitution

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions, forming spirocyclic structures:

Mechanistic Insight :

-

Cycloadditions proceed via asynchronous transition states, with electron density transfer (GEDT) from the dipolarophile to the thiazole .

-

Stereoselectivity is influenced by substituents on the dipolarophile (e.g., electron-withdrawing groups favor endo products) .

Condensation and Cyclization

The pyrrolidine nitrogen facilitates condensations with carbonyl compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-(Pyrrolidin-3-yl)thiazole exhibits promising anticancer properties. For instance, compounds derived from thiazole have shown significant cytotoxic effects against various cancer cell lines:

These results indicate that modifications on the thiazole ring can enhance its anticancer efficacy, making it a valuable target for further research.

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has also been well documented. Studies indicate that this compound and its analogs possess antibacterial and antifungal properties:

- Antibacterial Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ampicillin .

These findings suggest that thiazole derivatives could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various studies. For example, a series of pyrrolidine-thiazole analogs were synthesized and evaluated for their anticonvulsant properties:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 2 | 18.4 | 170.2 | 9.2 |

This indicates a favorable safety profile alongside significant anticonvulsant activity, suggesting potential applications in epilepsy treatment .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that may include:

- Condensation Reactions : Combining pyrrolidine derivatives with thiazole precursors.

- Cyclization Methods : Utilizing various catalysts to facilitate the formation of the thiazole ring.

Recent advancements in green chemistry have also led to the development of eco-friendly synthesis methods that yield high purity and efficiency .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in drug development:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-(Pyrrolidin-3-yl)thiazole with structurally related compounds:

Thiazoles with Aryl Substituents

- 4-Methoxyphenyl-thiazole (EMAC2056) : This derivative demonstrated dual inhibition of HIV-1 reverse transcriptase (RT) polymerase and ribonuclease. The 4-methoxyphenyl group at position 4 of the thiazole enables π-π interactions with hydrophobic enzyme pockets, contributing to its potency .

- 4-Cyanophenyl-thiazolylhydrazone (3f): Exhibited selective anticancer activity against MCF-7 breast cancer cells (GI₅₀ = 1.0 ± 0.1 µM) by inducing caspase-dependent apoptosis. The cyanophenyl and hydrazone moieties enhance target binding but reduce solubility due to hydrophobicity .

- 4-(Trifluoromethyl)phenyl-thiazole (2a) : Inhibited acetylcholinesterase (AChE) via π-π interactions with Trp284. The electron-withdrawing CF₃ group improved binding affinity but lowered solubility .

Thiazoles with Heterocyclic Substituents

- Thiophene-thiazole (8h) : In benzimidazole-based BCATm inhibitors, thiophene analogs showed moderate activity (IC₅₀ ~50 nM), while thiazole substituents (8h, 8i) reduced potency, suggesting steric or electronic incompatibility .

Key Comparison : Pyrrolidine’s saturated structure avoids planar rigidity, possibly allowing better adaptation to enzyme active sites compared to rigid heteroaromatic substituents.

Thiazoles with Hydrazone/Hydrazine Moieties

- Thiazolylhydrazones (Compounds 1–4, ) : Displayed antifungal activity against Candida albicans (MIC = 250 µg/mL). The hydrazone linker and aryl groups (e.g., 4-chlorophenyl) contributed to membrane disruption but increased cytotoxicity .

- 2-Hydrazinyl-4-cyanophenyl-thiazoles (): Showed potent anticancer activity (GI₅₀ = 1.1–1.7 µM) with selectivity over normal cells. The hydrazine moiety facilitated metal chelation and reactive oxygen species (ROS) generation .

Key Comparison : The absence of a hydrazone group in this compound may reduce off-target cytotoxicity but limit ROS-mediated anticancer mechanisms.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Insights :

- The pyrrolidine group likely reduces lipophilicity (lower logP) compared to aryl-substituted thiazoles, enhancing aqueous solubility and blood-brain barrier penetration.

- Aromatic substituents (e.g., CF₃, cyanophenyl) improve target binding but compromise solubility, necessitating formulation optimization.

Biological Activity

2-(Pyrrolidin-3-yl)thiazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrrolidine moiety, contributing to its unique biological profile. The thiazole ring is known for its role in various pharmacological agents, while the pyrrolidine structure enhances its interaction with biological targets.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains:

- Bacterial Activity : It has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives achieving MICs as low as 1.95 μg/mL against Micrococcus luteus .

- Fungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger, with notable inhibition zones observed in disk diffusion assays .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 2.5 | 18 |

| Escherichia coli | 5 | 15 |

| Candida albicans | 4 | 20 |

| Aspergillus niger | 3.5 | 17 |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory disorders .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity through assays such as DPPH radical scavenging. Results suggest that it effectively neutralizes free radicals, contributing to its potential in preventing oxidative stress-related diseases .

Case Study: Anticancer Activity

A study explored the potential of thiazole derivatives, including this compound, in targeting cancer cell lines. The results indicated that certain derivatives exhibited antiproliferative effects on various cancer types, suggesting their utility in cancer therapy .

Case Study: HIV Protease Inhibition

Another investigation focused on the design of inhibitors incorporating the thiazole moiety for HIV protease inhibition. The study found that derivatives of this compound displayed promising antiviral activity, highlighting their relevance in the development of antiretroviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(pyrrolidin-3-yl)thiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with thiazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for thiazole-pyrrolidine hybrids, using DMF as a solvent and CuI as a catalyst . Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 amine-to-thiazole) to achieve yields >75%. Purity is ensured via thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions and confirms thiazole-pyrrolidine connectivity (e.g., pyrrolidine C3 proton signals at δ 3.2–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~680 cm⁻¹, N-H stretches for pyrrolidine) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound analogs for enzyme inhibition?

- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) predict binding poses and affinity. For example, electron-withdrawing substituents (e.g., -NO₂) on the thiazole ring enhance α-glucosidase inhibition (ΔG = -9.2 kcal/mol) by forming hydrogen bonds with catalytic residues (e.g., Asp349). Molecular dynamics (MD) simulations (100 ns) assess stability, with root-mean-square deviation (RMSD) <2 Å indicating stable interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?

- Methodological Answer : Meta-analysis of IC50 data using standardized assays (e.g., MTT for cytotoxicity) identifies variables like cell-line specificity. For instance, fluorophenyl-substituted derivatives exhibit 10-fold higher activity in HeLa vs. MCF-7 cells due to differential membrane permeability . Cross-validation with structural-activity databases (e.g., ChEMBL) clarifies target specificity .

Q. How can the lipophilicity of this compound derivatives be modulated without compromising bioactivity?

- Methodological Answer : Introducing polar groups (e.g., -OH, -COOH) at the pyrrolidine N-position via reductive amination reduces logP from 3.2 to 1.8 while maintaining antimicrobial activity (MIC ≤2 µg/mL against S. aureus). Quantitative structure-activity relationship (QSAR) models (r² >0.85) guide substituent selection by correlating hydrophobicity with membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.